1-methyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione
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Overview
Description
1-methyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that contains both pyrimidine and pyrrole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-methyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione typically involves the condensation of a pyrrole derivative with a pyrimidine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
1-methyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding thiol or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: The compound is being investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-methyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors, in the biological system. The compound can bind to these targets and inhibit their activity, leading to the desired biological effect. For example, as an anticancer agent, it may inhibit the activity of enzymes involved in cell division, thereby preventing the growth and proliferation of cancer cells.
Comparison with Similar Compounds
1-methyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione is unique due to its specific combination of pyrimidine and pyrrole rings, which gives it distinct chemical and biological properties. Similar compounds include:
1-methyl-2-thioxo-4,6-dihydropyrimidine: Lacks the pyrrole ring and has different biological activities.
5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione: Lacks the methyl group at the 1-position of the pyrimidine ring and has different chemical reactivity.
Properties
Molecular Formula |
C13H15N3O2S |
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Molecular Weight |
277.34g/mol |
IUPAC Name |
(5E)-1-methyl-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H15N3O2S/c1-7-5-9(8(2)15(7)3)6-10-11(17)14-13(19)16(4)12(10)18/h5-6H,1-4H3,(H,14,17,19)/b10-6+ |
InChI Key |
AATVNHRFKKDHFE-UXBLZVDNSA-N |
SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)NC(=S)N(C2=O)C |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C/2\C(=O)NC(=S)N(C2=O)C |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)NC(=S)N(C2=O)C |
Origin of Product |
United States |
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